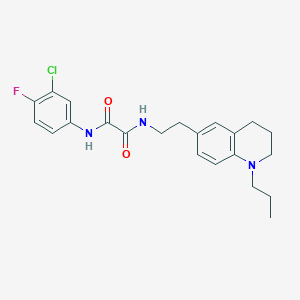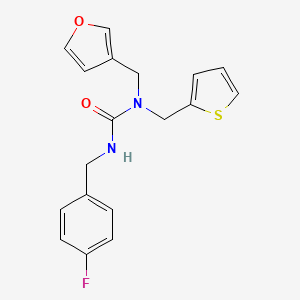
3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. The compound is also known as FTY720 or Fingolimod and has been extensively studied for its use in the treatment of multiple sclerosis.
Wissenschaftliche Forschungsanwendungen
Photodegradation and Synthesis
Photodegradation : The photodegradation of related compounds has been studied, demonstrating that these substances can undergo significant structural changes upon exposure to light. This includes transformations involving S-to-N benzyl migration and sulfur-oxygen substitution, as investigated in compounds like 1,3-dimethyl-1-(2-(3-fluorobenzylthio)-1,3,4-thiadiazol-5-yl)urea (Moorman et al., 1985).
Synthesis of Derivatives : The synthesis of various derivatives involving fluorinated 3-oxo esters and 1,3-diketones with benzaldehyde and (thio)urea has been explored. These processes lead to the formation of different types of pyrimidine derivatives, indicating the versatility of these compounds in synthetic chemistry (Saloutin et al., 2000).
Chemical Properties and Interactions
Chemical Interactions : Studies on similar compounds, like fluoronaphthalene derivatives, show how alterations in chemical structure can significantly affect chemical properties and interactions. This includes the effects of different sized heteroatoms in five-membered rings on the dihedral angle and planarity, which can be critical in determining the reactivity and applications of these compounds (Masson & Schlosser, 2005).
Molecular Docking and Antioxidant Studies : Molecular docking studies, such as those conducted on acylthiourea derivatives, provide insights into the potential biological activities of these compounds. Computational approaches can predict interactions with biological targets, offering a glimpse into possible pharmaceutical applications (Kalaiyarasi et al., 2019).
Potential Biological and Pharmaceutical Applications
Anticonvulsant Activities : The structural modification of similar compounds has been shown to affect their biological activity, particularly in the realm of anticonvulsant properties. This suggests the potential for developing pharmaceutical agents based on these chemical structures (Kohn et al., 1993).
Chemosensing and Fluorescent Sensing : Compounds like acylthiourea derivatives have been used for chemosensing and fluorescent sensing of ions, indicating a potential application in the development of chemical sensors and diagnostic tools (Duke & Gunnlaugsson, 2007).
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-16-5-3-14(4-6-16)10-20-18(22)21(11-15-7-8-23-13-15)12-17-2-1-9-24-17/h1-9,13H,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAXOMHTXYTOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

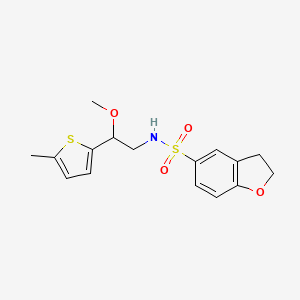
![Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2674903.png)
![4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2674904.png)
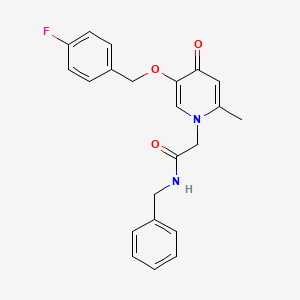
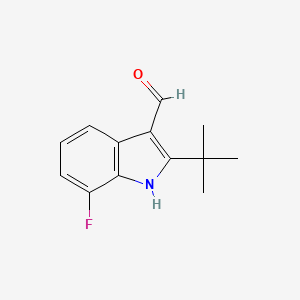
![N-[1-(2-Hydroxyphenyl)propyl]prop-2-enamide](/img/structure/B2674910.png)
![6-Benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2674911.png)

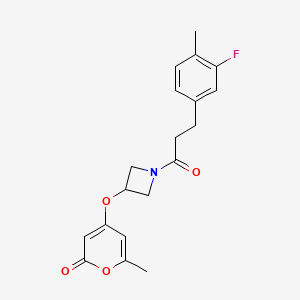
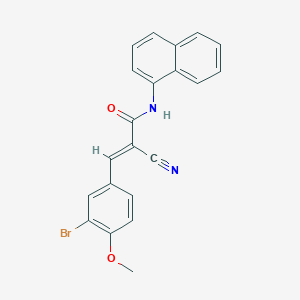
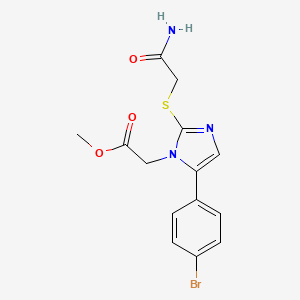
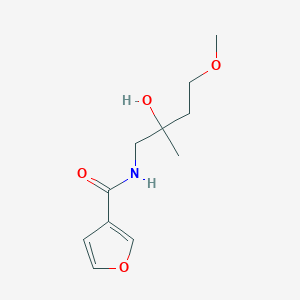
![3-Methoxy-N-methyl-N-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2674922.png)
